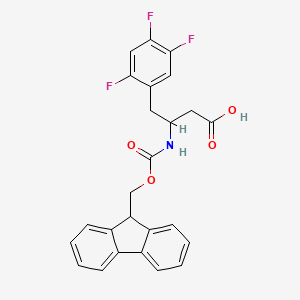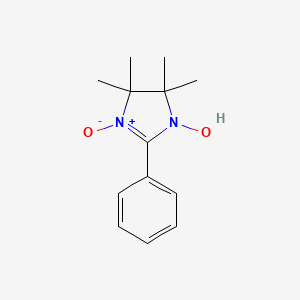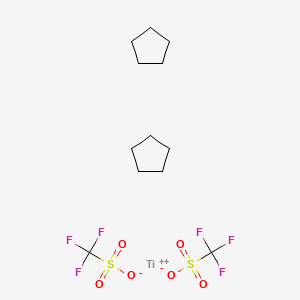
Cyclopentane;titanium(2+);trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Titanocene bis(trifluoromethanesulfonate) can be synthesized through several routes. One common method involves the reaction of titanocene dichloride with silver trifluoromethanesulfonate in an inert atmosphere. The reaction typically proceeds as follows:
Cp2TiCl2+2AgOTf→Cp2Ti(OTf)2+2AgCl
where Cp represents the cyclopentadienyl ligand and OTf represents the trifluoromethanesulfonate group. The reaction is usually carried out in a dry, inert solvent such as dichloromethane or tetrahydrofuran .
Análisis De Reacciones Químicas
Titanocene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl lithium compounds. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Titanocene bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent, particularly in overcoming platinum resistance in cancer cells
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which titanocene bis(trifluoromethanesulfonate) exerts its effects involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it has been shown to interact with DNA, leading to DNA damage and activation of apoptotic pathways. This interaction is similar to that observed with other titanium-based compounds, such as titanocene dichloride .
Comparación Con Compuestos Similares
Titanocene bis(trifluoromethanesulfonate) can be compared with other similar compounds, such as:
Titanocene dichloride: Known for its anticancer properties, it also acts as a Lewis acid but has different reactivity due to the presence of chloride ligands.
Titanocene difluoride: Similar in structure but with fluoride ligands, it has been studied for its cytotoxic activity in cancer cells.
Titanocene Y: A drug candidate targeting renal-cell cancer, it has unique properties due to its specific ligand environment.
These compounds share the common feature of having a titanium center coordinated with cyclopentadienyl ligands, but their reactivity and applications vary based on the specific ligands attached to the titanium center.
Propiedades
Fórmula molecular |
C12H20F6O6S2Ti |
|---|---|
Peso molecular |
486.3 g/mol |
Nombre IUPAC |
cyclopentane;titanium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H10.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;2*(H,5,6,7);/q;;;;+2/p-2 |
Clave InChI |
ZKVKPTGINNLHPV-UHFFFAOYSA-L |
SMILES canónico |
C1CCCC1.C1CCCC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)

![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
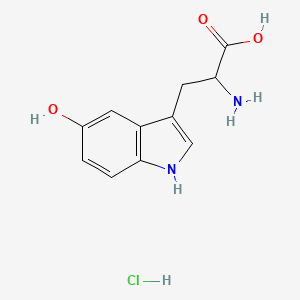
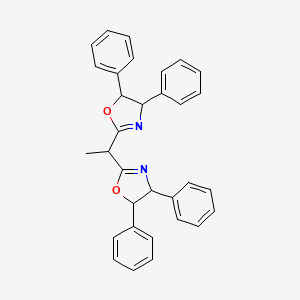
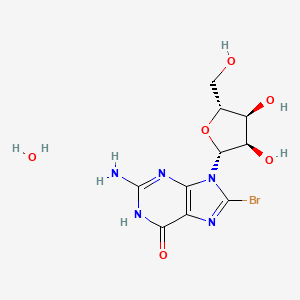
![{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate](/img/structure/B12508038.png)
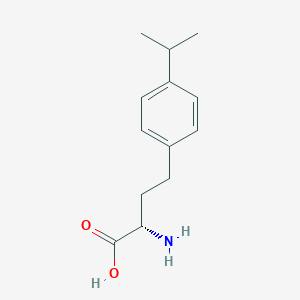
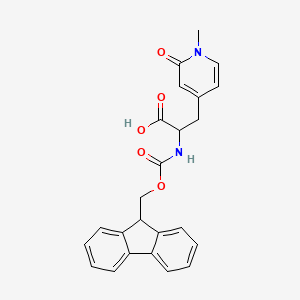
![N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B12508053.png)
